molecular formula C4H3F4I B8781900 3,3,4,4-Tetrafluoro-4-iodo-1-butene CAS No. 33831-83-3

3,3,4,4-Tetrafluoro-4-iodo-1-butene

Cat. No.: B8781900
CAS No.: 33831-83-3
M. Wt: 253.96 g/mol
InChI Key: OUJSWWHXKJQNMJ-UHFFFAOYSA-N
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Description

Significance of Perfluoroalkyl Iodides in Organic Fluorine Chemistry

Perfluoroalkyl iodides are a cornerstone of modern organic fluorine chemistry due to their unique reactivity. They serve as convenient sources of perfluoroalkyl radicals, which are crucial for introducing perfluoroalkyl groups into organic molecules. researchgate.netnih.gov This process, known as perfluoroalkylation, is of high interest in academic and industrial settings because the incorporation of fluoroalkyl substituents can dramatically alter the properties of active ingredients. researchgate.net

The carbon-iodine bond in perfluoroalkyl iodides is relatively weak and can be cleaved under mild conditions, often initiated by light (photocatalysis) or through interactions with bases. researchgate.netnih.gov This homolytic cleavage generates a perfluoroalkyl radical and an iodine radical. The resulting perfluoroalkyl radical can then participate in various reactions, such as addition to double or triple bonds, hydrogen atom abstraction, or intramolecular cyclization. researchgate.net This versatility allows for the synthesis of a wide array of organofluorine compounds.

Furthermore, the electrophilic character of the halogen atom in perfluoroalkyl iodides, a phenomenon known as a "σ-hole," allows them to form halogen bonds with Lewis bases. nih.gov This interaction can activate the C-I bond, facilitating reactions without the need for expensive transition metal catalysts or harsh conditions. nih.gov This activation method has broadened the scope of reactions involving perfluoroalkyl iodides to include C-H amidation, C-H iodination, and perfluoroalkylation of electron-rich systems. nih.gov

Contextualization within Fluoroalkene and Fluoroalkyl Iodide Research

3,3,4,4-Tetrafluoro-4-iodo-1-butene is a specific example of a fluoroalkene and a fluoroalkyl iodide. Its structure combines a reactive double bond with a tetrafluoroethyl iodide moiety. This dual functionality makes it a valuable intermediate in organic synthesis. Research in this area often focuses on the reactions of the carbon-carbon double bond and the carbon-iodine bond.

Fluoroalkenes are considered highly useful fluorinated building blocks in their own right, enabling the preparation of diverse organofluorine compounds. alfa-chemistry.com The presence of fluorine atoms significantly influences the reactivity of the alkene.

The study of perfluoroalkyl iodides has led to the development of numerous synthetic protocols. For instance, the addition of perfluoroalkyl radicals, generated from perfluoroalkyl iodides, to alkenes and alkynes is a foundational method for creating more complex fluorinated molecules. researchgate.net The UV/sulfite system, enhanced by the addition of iodide, has shown significant promise in the reductive degradation of persistent per- and polyfluoroalkyl substances (PFAS), highlighting another facet of iodide's role in fluorine chemistry. nih.gov

Below is a table detailing the properties of this compound.

PropertyValue
CAS Number 33831-83-3
Molecular Formula C4H3F4I
Molecular Weight 253.966 g/mol
Monoisotopic Mass 253.92155 Da

Table 1: Properties of this compound. guidechem.comuni.luepa.gov

Role of Highly Fluorinated Building Blocks in Advanced Organic Synthesis

Highly fluorinated building blocks are organic compounds that contain fluorine atoms or fluorine-containing groups and are used in the synthesis of more complex fluorinated molecules. alfa-chemistry.com The introduction of fluorine can significantly alter a molecule's physical and chemical properties, including its stability, reactivity, lipophilicity, and acidity, often with minimal steric impact. sigmaaldrich.com

These unique properties have led to the widespread use of fluorinated building blocks in several key industries:

Pharmaceuticals: It is estimated that around 30% of all new approved drugs contain one or more fluorine atoms. sigmaaldrich.com Fluorination can enhance a drug's metabolic stability, bioavailability, and binding affinity to its target. youtube.com

Agrochemicals: Approximately 50% of crop protection products currently under development are fluorinated. biesterfeld.no The inclusion of fluorine can improve the potency and selectivity of herbicides, insecticides, and fungicides. youtube.comossila.com

Materials Science: Fluorinated compounds are crucial for developing advanced materials with desirable properties like high thermal stability and chemical resistance. youtube.com A well-known example is polytetrafluoroethylene (PTFE), or Teflon. sigmaaldrich.com

The synthesis of complex molecules using fluorinated building blocks is often more efficient as it typically avoids the direct formation of new carbon-fluorine bonds, which can require harsh reaction conditions. alfa-chemistry.com Instead, pre-fluorinated synthons are incorporated into the target molecule.

The table below lists some examples of fluorinated building blocks and their applications.

Building BlockApplication Area
Trifluoromethyl (TFM)Pharmaceuticals, Agrochemicals
Difluoromethyl (DFM)Pharmaceuticals
PentafluorosulfanylPharmaceuticals
FluoroalkenesOrganic Synthesis
Fluorinated Carbonyl CompoundsOrganic Synthesis

Table 2: Examples of Fluorinated Building Blocks and Their Applications. alfa-chemistry.comsigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33831-83-3

Molecular Formula

C4H3F4I

Molecular Weight

253.96 g/mol

IUPAC Name

3,3,4,4-tetrafluoro-4-iodobut-1-ene

InChI

InChI=1S/C4H3F4I/c1-2-3(5,6)4(7,8)9/h2H,1H2

InChI Key

OUJSWWHXKJQNMJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(C(F)(F)I)(F)F

Origin of Product

United States

Synthetic Methodologies for 3,3,4,4 Tetrafluoro 4 Iodo 1 Butene and Analogous Structures

Precursor-Based Synthesis Strategies

The synthesis of fluorinated compounds like 3,3,4,4-tetrafluoro-4-iodo-1-butene often relies on the transformation of readily available precursors. One notable approach involves the use of diphenoxide-based precursors for the chemical vapor deposition of polymers like parylene AF-4. nih.gov This strategy highlights the importance of designing precursors that can be efficiently converted to the desired fluorinated structures. While not a direct synthesis of the target molecule, it demonstrates the principle of utilizing complex precursors for generating fluorinated materials. nih.gov

Another precursor-based approach involves the reaction of 1,4-bis(bromodifluoromethyl)-benzene, which serves as a precursor in chemical vapor deposition to produce parylene AF-4. nih.gov This method, however, presents challenges due to the corrosive nature of the bromine radicals generated during the process. nih.gov

Approaches from Highly Fluorinated Epoxides and Halogens

A general and useful method for synthesizing dihalodifluoromethanes (CF2X2) and fluoroacyl fluorides involves the reaction of highly fluorinated epoxides with halogens in the presence of nickel powder or copper(I) iodide at elevated temperatures. researchgate.net For instance, the reaction of hexafluoropropylene oxide with halogens at 185°C yields CF2X2 (where X is I or Br) in high isolated yields. researchgate.net This reaction likely proceeds through an oxametallacycle intermediate formed by the oxidative addition of the epoxide to the metal surface, which then decomposes to a difluorocarbene-metal species. researchgate.net The modified reactivity of the difluorocarbene facilitates its reaction with electrophilic halogens. researchgate.net

Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have been shown to promote the ring-opening of epoxides with various nucleophiles. mdpi.com The high hydrogen bond donor ability, polarity, and low nucleophilicity of HFIP facilitate the activation of the epoxide ring for nucleophilic attack. mdpi.com This approach has been successfully applied to the synthesis of substituted tetrahydrofurans from epoxides and electron-rich alkenes. mdpi.com

Formation via Radical Additions to Unsaturated Systems

Radical addition reactions represent a powerful tool for the synthesis of fluorinated molecules. The dithionite-initiated addition of perfluoroalkyl iodides to olefinic double bonds is an efficient method for introducing perfluoroalkyl groups into organic molecules. researchgate.net This reaction has been successfully applied in the synthesis of steroids with partially fluorinated side chains. researchgate.net

The thermal addition of diiododifluoromethane (B73701) (CF2I2) to olefins provides a route to 1,3-diiodofluoropropane derivatives. researchgate.net This reaction is effective for both fluorinated and non-fluorinated alkenes, including ethylene, propylene, and tetrafluoroethylene (B6358150), affording the corresponding adducts in good yields. researchgate.net

Innovations in Perfluoroalkyl Iodide Synthesis Methods

The sulfinatodehalogenation reaction is a key method for incorporating fluorine into organic molecules. nih.gov This process allows for the conversion of per- and polyfluoroalkyl halides into the corresponding sulfinate salts using inexpensive reagents like sodium dithionite (B78146) (Na2S2O4) under mild conditions. nih.govcas.cn These sulfinate salts can then be used to perfluoroalkylate a variety of unsaturated systems. nih.govcas.cn

A significant advancement in this area is the modified sulfinatodehalogenation reaction, which enables the use of perfluoroalkyl chlorides as starting materials. cas.cn This two-step, one-pot synthesis involves the initial conversion of the perfluoroalkyl chloride to the corresponding sodium perfluoroalkanesulfinate with Na2S2O4, followed by oxidation with iodine to yield the perfluoroalkyl iodide. cas.cn This method has been successfully used for the synthesis of pentafluoroiodoethane (B1347087) from chloropentafluoroethane. cas.cn The reaction conditions for a typical modified sulfination dehalogenation are detailed in the table below. google.com

Parameter Condition
Reactants Perfluorochloroalkane, Na2S2O4, Oxidizing Agent, Iodine
Solvent Polar aprotic solvent
Temperature (Sulfination) 40-140°C
Time (Sulfination) 10 min - 6 hours
Temperature (Iodination) 40-80°C
Time (Iodination) 5-15 hours
Molar Ratio (Raw Material:Na2S2O4) 1:1-10
Molar Ratio (Sulfinate:Iodine:Oxidant) 1:1-5:1-5

Telomerization is an industrially important process for producing perfluoroalkyl iodides, particularly those with 6 to 12 carbon atoms. patsnap.com This reaction involves the addition of a perfluoroalkyl iodide (telogen) to a fluorinated olefin like tetrafluoroethylene (taxogen). patsnap.comacs.org The reaction can be initiated thermally. patsnap.com

Continuous production processes for perfluoroalkyl iodide telomers have been developed to improve efficiency and reduce the formation of impurities. patsnap.comwipo.int These processes often utilize a tubular reactor packed with a metal catalyst, such as copper powder, which allows for the reaction to proceed at lower temperatures and with higher selectivity for medium-chain telomers. patsnap.com The table below summarizes the conditions for a continuous telomerization process. patsnap.com

Parameter Condition
Reactants Perfluoroethyl iodide, Tetrafluoroethylene (TFE)
Catalyst Spherical copper powder
Reactor Stainless-steel tube
Reaction Temperature 120°C
Reaction Pressure 3 - 4.5 MPa
TFE Concentration 3.03 - 11.35 mol %

Stereoselective Synthesis Considerations for Vinyl Iodide Intermediates

The stereoselective synthesis of vinyl iodides is crucial for their application in the construction of complex molecules with defined geometries. wikipedia.org Several methods have been developed to control the stereochemistry of the double bond.

One common approach is the hydrozirconation-iodination of alkynes, which provides a regioselective route to vinyl iodides. organic-chemistry.org The Takai olefination, using iodoform (B1672029) and chromium(II) chloride, is another method that offers high stereoselectivity for the E-isomer from aldehydes. wikipedia.org For the synthesis of Z-vinyl iodides, the Stork-Zhao olefination, a Wittig-like reaction, provides high yields and selectivity at low temperatures, particularly in the presence of HMPA. wikipedia.org

The Barton vinyl iodide synthesis, which involves the reaction of a hydrazone with iodine in the presence of a base, is another established method. synarchive.com Additionally, copper-catalyzed reactions have been shown to be effective for the stereospecific conversion of vinyl bromides to vinyl iodides. organic-chemistry.orgorganic-chemistry.org These reactions often proceed with retention of the original stereochemistry. organic-chemistry.org Recent advancements also include transition-metal-free borylative couplings of vinyl iodides, which proceed through stereospecific hydroboration and 1,2-metallate rearrangement. rsc.org

Reactivity and Mechanistic Investigations of 3,3,4,4 Tetrafluoro 4 Iodo 1 Butene

Radical Chemistry and Homolytic Cleavage Pathways

The presence of a carbon-iodine bond adjacent to a tetrafluoroethyl group makes 3,3,4,4-Tetrafluoro-4-iodo-1-butene a potent precursor for generating perfluoroalkyl radicals. The electron-withdrawing nature of the fluorine atoms weakens the C-I bond, facilitating its homolytic cleavage.

Generation of Perfluoroalkyl Radicals from Carbon-Iodine Bonds

The foundational aspect of the radical chemistry of this compound is the homolytic cleavage of its weak carbon-iodine bond. This process generates the 4,4,5,5-tetrafluoro-5-iodopent-1-en-3-yl radical, a key intermediate for subsequent reactions. This cleavage can be initiated by thermal methods, photochemical irradiation, or through single electron transfer (SET) processes from a suitable initiator. researchgate.netguidechem.com The strong electron-withdrawing effect of the adjacent fluoroalkyl group significantly lowers the bond dissociation energy of the C-I bond, making radical formation favorable under relatively mild conditions. researchgate.net

Halogen Bond Activation and Catalytic Promotion of Radical Formation

The electrophilic character of the iodine atom in perfluoroalkyl iodides, known as a σ-hole, allows it to act as a halogen bond (XB) donor. researchgate.net This interaction can be exploited to facilitate radical generation. For instance, forming a halogen bonding complex with a Lewis base, such as tBuONa or KOH, activates the C-I bond and promotes its homolytic cleavage to form perfluoroalkyl and iodine radicals under mild conditions, sometimes assisted by light. researchgate.net This activation strategy bypasses the need for expensive transition metal catalysts or harsh conditions. researchgate.net Another catalytic approach involves the use of a pyridine/bis(pinacolate)diboron combination, which can initiate the radical addition of perfluoroalkyl iodides to unactivated alkenes in a metal-free and photo-free manner. uni.lu

Radical Addition Reactions to Carbon-Carbon Multiple Bonds (Alkenes, Alkynes)

Once generated, the perfluoroalkyl radical derived from this compound readily participates in addition reactions with various unsaturated systems. This method is highly effective for introducing fluorinated moieties into organic molecules. epa.gov The radical adds across the π-system of alkenes and alkynes, forming a new carbon-centered radical, which then typically abstracts an iodine atom from another molecule of the starting iodide to propagate a chain reaction. researchgate.net This atom transfer radical addition (ATRA) is a common mechanism. The scope of this reaction is broad, including additions to terminal alkenes like 1-octene (B94956) and 1-dodecene, as well as alkynes such as phenylacetylene (B144264) and 1-hexyne.

Table 1: Examples of Radical Addition Reactions
SubstrateRadical SourceInitiator/ConditionsProduct TypeReference
Alkenes/AlkynesPerfluoroalkyl IodidestBuONa / KOH, lightPerfluoroalkylated compounds researchgate.net
1-DodecenePerfluoroalkyl IodidesACCN, water, thermalIodo-perfluoroalkylated alkane
PhenylacetylenePerfluoroalkyl IodidesACCN, water, thermalPerfluoroalkylated alkene
Unactivated AlkenesPerfluoroalkyl IodidesPyridine/B(pin)2Iodoperfluoroalkylation product uni.lu
AllenesPerfluoroalkyl IodidesPhoto-inducedIodo-perfluoroalkyl-substituted alkene
AlkynesPerfluoroalkyl Iodides, TMSCNCopper catalystPerfluoroalkylated cyanoalkene

Regioselectivity and Stereoselectivity in Radical Addition Processes

The addition of radicals from this compound to unsymmetrical multiple bonds often proceeds with high regioselectivity. In additions to allenes, the perfluoroalkyl radical typically adds to the least substituted terminal carbon of the allene (B1206475) system. For terminal alkynes like phenylacetylene, the reaction can yield the E-isomer of the resulting alkene as the major product. The stereoselectivity can be influenced by substituents on the substrate; for example, allenes with electron-withdrawing groups such as phosphine (B1218219) oxides or esters can lead to the exclusive formation of E-configured vinyl iodides. In the case of additions to fluorinated alkenes, such as 1,3,3,3-tetrafluoropropene, a mixture of regioisomers and stereoisomers (erythro and threo) can be formed, highlighting the complex interplay of steric and electronic effects that govern the reaction's outcome.

Role of Specific Radical Initiators and Reaction Conditions

The choice of initiator and reaction conditions is critical in controlling the generation and subsequent reactions of the perfluoroalkyl radical.

Thermal Initiators : Azo compounds like 1,1'-azobis(cyclohexanecarbonitrile) (B1581900) (ACCN) are effective for initiating radical addition in aqueous systems upon heating.

Chemical Initiators : Sodium dithionite (B78146) (Na2S2O4) is a widely used and effective initiator that generates SO2•- radical anions in situ, which then react with the perfluoroalkyl iodide via a single electron transfer (SET) process to produce the desired perfluoroalkyl radical. guidechem.com This method is often used in a CH3CN/H2O solvent system. guidechem.com

Photochemical Initiation : The radical can be generated via photo-induced homolysis, sometimes in the presence of a photosensitizer or as part of a halogen-bond complex activated by light. researchgate.net

Base-Promoted Initiation : Simple bases like tBuONa or KOH can promote the homolysis of the C-I bond, likely through the formation of a halogen-bonding complex. researchgate.net

Table 2: Common Initiators and Their Mechanisms
InitiatorMechanism of Radical GenerationTypical ConditionsReference
ACCNThermal decompositionHeating in water
Na2S2O4Single Electron Transfer (SET)Room temperature, CH3CN/H2O guidechem.com
Pyridine/B(pin)2Formation of pyridine-boryl radicalMetal-free, photo-free uni.lu
tBuONa / KOHHalogen bond activation / HomolysisMild conditions, with/without light researchgate.net
UV LightPhotochemical homolysisIrradiation

Nucleophilic Reactivity and Anionic Species Generation

While dominated by radical chemistry, the carbon-iodine bond in fluorinated iodides is also susceptible to nucleophilic attack, although this is less commonly exploited than its radical pathways. The strong polarization of the C-I bond, enhanced by the adjacent electron-withdrawing fluorine atoms, renders the carbon atom electrophilic.

Research on the closely related compound 1,1,2,2-Tetrafluoro-1,4-diiodobutane demonstrates this reactivity. This compound undergoes nucleophilic substitution with sodium azide (B81097) (NaN3) under phase-transfer catalysis conditions to yield 3,3,4,4-tetrafluoro-4-iodobutyl azide. This reaction involves the displacement of an iodide ion by the azide nucleophile. The subsequent reduction of the azide group leads to the formation of 3,3,4,4-tetrafluoro-4-iodobutylamine. This two-step process highlights that the C-I bond can serve as a handle for ionic reactions, specifically nucleophilic substitution, to introduce nitrogen-containing functional groups. By analogy, it is expected that this compound would exhibit similar reactivity towards strong nucleophiles, allowing for the generation of various substituted butene derivatives.

Formation of Perfluoroalkyl Anions from Iodide Precursors

Charge-Transfer Complex Formation and Two-Electron Transfer Mechanisms

The interaction of iodine-containing compounds with electron donors can lead to the formation of charge-transfer (CT) complexes. ijcce.ac.irnih.gov These complexes are often intermediates in subsequent chemical reactions. Spectroscopic studies, such as UV/Vis spectroscopy, are typically employed to detect and characterize these complexes. ijcce.ac.irnih.gov While the formation of CT complexes is a known phenomenon for iodine and various organic molecules, specific investigations into the formation of such complexes with this compound have not been reported. Consequently, mechanistic details regarding two-electron transfer processes involving this specific compound remain speculative.

Reactions with Electrophilic Substrates

Perfluoroalkyl iodides are known to react with various electrophiles, often following the generation of a perfluoroalkyl radical or anion. However, detailed studies on the reactions of this compound with specific electrophilic substrates are not described in the available literature.

Oxidative Transformations and Hypervalent Iodine Chemistry

The oxidation of the iodine atom in perfluoroalkyl iodides can lead to the formation of hypervalent iodine compounds, which are powerful and versatile reagents in organic synthesis. nih.govarkat-usa.org

Synthesis of Hypervalent Iodine(III) Derivatives from Perfluoroalkyl Iodides

The oxidation of perfluoroalkyl iodides can yield [bis(trifluoroacetoxy)iodo]perfluoroalkanes, which can then be converted to more stable [hydroxy(tosyloxy)iodo]perfluoroalkanes. organic-chemistry.org This general transformation suggests that this compound could, in principle, be a precursor to novel hypervalent iodine(III) reagents. Common oxidizing agents for these transformations include peroxy acids and other strong oxidants. organic-chemistry.org However, the synthesis of specific hypervalent iodine(III) derivatives from this compound has not been documented.

Table 1: General Methods for the Synthesis of Hypervalent Iodine(III) Compounds from Iodoarenes

Oxidizing AgentReagent/Solvent SystemProduct TypeReference
m-Chloroperoxybenzoic acidAcetic acid[(Diacetoxy)iodo]arenes organic-chemistry.org
OxoneTrifluoroacetic acid[Bis(trifluoroacetoxy)iodo]arenes organic-chemistry.org
Sodium hypochlorite (B82951) pentahydrate-(Diacetoxyiodo)arenes organic-chemistry.org
Sodium perborateAcetic acid(Diacetoxyiodo)arenes organic-chemistry.org

Applications as Synthetic Intermediates

Hypervalent iodine reagents are widely used in a variety of synthetic transformations, including oxidations, fluorinations, and the introduction of functional groups. nih.govarkat-usa.org Should hypervalent iodine(III) derivatives of this compound be synthesized, they would hold potential as intermediates for introducing the 3,3,4,4-tetrafluoro-1-butenyl group into organic molecules. However, in the absence of reports on their synthesis, their application as synthetic intermediates remains an unexplored area.

Organometallic Transformations and Catalytic Cycles

The carbon-iodine bond in this compound is susceptible to reactions with transition metals, which could lead to a variety of organometallic species and catalytic cycles. While general reactivity of perfluoroalkyl iodides in the presence of metals like nickel and copper has been noted, specific studies focusing on the organometallic chemistry of this compound are not available. Therefore, a detailed discussion of its involvement in specific catalytic cycles is not possible at this time.

Metal-Catalyzed Cross-Coupling Reactions Involving Fluorinated Alkenes and Iodides

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applied to fluorinated substrates like this compound. researchgate.net The presence of the electron-withdrawing fluorine atoms activates the alkene for certain transformations, while the carbon-iodine bond provides a reactive site for coupling. nih.gov Transition metals such as palladium, copper, and silver are frequently employed to catalyze these reactions. nih.govrsc.org

Gem-difluoroalkenes, a class to which the fluorinated portion of the target molecule belongs, are known to participate in a variety of transition metal-catalyzed reactions. nih.gov These transformations often proceed through defluorination or fluorine-retentive processes, depending on the catalyst and reaction conditions. nih.gov For iodinated fluoroalkenes, the C-I bond is the typical site of initial reactivity in cross-coupling cycles, such as the Suzuki, Negishi, and Sonogashira reactions. wikipedia.org

The general scheme for such a cross-coupling reaction is presented below:

Reactant AReactant BCatalystProduct
This compoundOrganoboron, Organozinc, or Terminal AlkynePalladium or Copper ComplexCoupled Fluorinated Butene Derivative

These reactions enable the introduction of a wide array of functional groups at the C-4 position of the butene chain, demonstrating the synthetic utility of this compound as a fluorinated building block.

Mechanistic Insights into Metal-Mediated Radical Generation and Bond Formation

Beyond traditional two-electron cross-coupling pathways, metal-catalyzed reactions of organohalides can proceed through radical mechanisms. wikipedia.orgnumberanalytics.com In the case of this compound, a metal catalyst, particularly a first-row transition metal like copper or silver, can facilitate the generation of a carbon-centered radical. nih.govwikipedia.org

This process can be initiated by a single-electron transfer (SET) from a low-valent metal catalyst to the fluorinated iodoalkene. This transfer leads to the homolytic cleavage of the weak carbon-iodine bond, generating a 3,3,4,4-tetrafluoro-1-buten-4-yl radical and an iodide anion coordinated to the now-oxidized metal center. nih.gov

Steps in Metal-Mediated Radical Generation:

StepDescription
Initiation A low-valent metal complex transfers a single electron to the C-I bond of this compound.
Homolysis The C-I bond cleaves, forming a 3,3,4,4-tetrafluoro-1-buten-4-yl radical intermediate and a metal-iodide species. nih.gov
Propagation The generated radical can then react with other species in the mixture (e.g., another alkene, a trapping agent) to form a new C-C or C-heteroatom bond. numberanalytics.com
Termination The radical chain is terminated through various pathways, such as radical-radical coupling or reaction with a scavenger. numberanalytics.com

This radical pathway is complementary to nucleophilic and electrophilic fluorination strategies and allows for unique bond constructions that might be inaccessible through other mechanisms. wikipedia.orgnumberanalytics.com The chemoselectivity of these radical reactions can be high, often allowing for the preservation of other functional groups within the molecule. nih.gov

Oxidative Addition Processes in Catalytic Cycles

Oxidative addition is a fundamental step in a vast number of catalytic cycles, especially in cross-coupling reactions catalyzed by transition metals like palladium. wikipedia.org This process involves the insertion of a low-valent metal center (e.g., Pd(0)) into a covalent bond, such as the carbon-iodine bond of this compound. wikipedia.org The reaction increases the oxidation state and the coordination number of the metal center (e.g., Pd(0) to Pd(II)). wikipedia.org

For this compound, the oxidative addition step is crucial for initiating the catalytic cycle in reactions like Suzuki or Heck couplings. The metal center adds across the C-I bond, which is significantly weaker than the adjacent C-F bonds, leading to a highly selective activation.

The Oxidative Addition Step:

Reactants : this compound + M(0)Ln (e.g., Pd(PPh3)4)

Process : The metal complex inserts into the C-I bond.

Product : (3,3,4,4-Tetrafluoro-1-buten-4-yl)-M(II)(I)Ln

This resulting organometallic intermediate is now primed for subsequent steps in the catalytic cycle, such as transmetalation (in Suzuki coupling) or migratory insertion (in Heck coupling), followed by reductive elimination to release the final product and regenerate the active catalyst. wikipedia.orgresearchgate.net While the oxidative addition of C-F bonds is known but challenging, the C-I bond provides a much more accessible handle for initiating catalysis in polyfluorinated molecules like the one discussed. nih.gov

Synthetic Utility and Advanced Methodologies Incorporating 3,3,4,4 Tetrafluoro 4 Iodo 1 Butene

Perfluoroalkylation Strategies

The presence of the iodo-tetrafluoroethyl group is key to the utility of 3,3,4,4-tetrafluoro-4-iodo-1-butene as a perfluoroalkylation agent. The weak carbon-iodine (C-I) bond can be cleaved under various conditions to generate a perfluoroalkyl radical or participate in transition-metal-catalyzed cross-coupling reactions, enabling the installation of the –CF2CF2-CH=CH2 fragment or related moieties onto a range of substrates.

Introduction of Perfluoroalkyl Functionalities into Organic Molecules

This compound serves as a precursor for introducing the 4,4,5,5-tetrafluoropent-1-en-3-yl group into organic molecules. The general strategy relies on the reactivity of the C-I bond. Perfluoroalkyl iodides, as a class, can be activated through various means, including radical initiation, photoredox catalysis, or interaction with bases, to generate perfluoroalkyl radicals. nih.govresearchgate.net These highly reactive intermediates can then add to unsaturated systems or participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds. For instance, the addition of perfluoroalkyl iodides to olefins, initiated by electron transfer, is a known method for creating more complex fluorinated structures. acs.org This reactivity allows for the construction of molecules bearing the unique combination of a double bond and a short, fluorinated chain.

Directed C–H Functionalization (e.g., Amidation, Iodination)

Recent advancements have demonstrated that perfluoroalkyl iodides can be employed in directed C–H functionalization reactions without the need for expensive transition metal or photoredox catalysts. nih.govrsc.org A simple and efficient activation method involves the use of bases such as sodium tert-butoxide (tBuONa) or potassium hydroxide (B78521) (KOH). nih.govresearchgate.net This strategy is based on the formation of a halogen bond between the electrophilic iodine atom of the perfluoroalkyl iodide and the anionic base. nih.govrsc.org This interaction facilitates the homolytic cleavage of the C-I bond under mild conditions, generating a perfluoroalkyl radical. rsc.org

This generated radical can then participate in several synthetically useful transformations:

α-sp³ C–H Amidation: The perfluoroalkyl radical can act as a hydrogen atom abstractor, for example, from ethers or benzylic hydrocarbons. The resulting carbon-centered radical can then react with an amide anion to form the desired amidation product. nih.govresearchgate.net This method has been shown to be effective for a variety of cyclic and linear ethers. researchgate.net

C–H Iodination: In reactions with certain heteroaryl compounds, the iodine radical also formed during the homolytic cleavage can attack the heterocycle, leading to C–H iodination products. nih.govresearchgate.net

These base-promoted reactions highlight a novel activation pathway for perfluoroalkyl iodides like this compound, expanding their utility to include targeted C–H functionalization. nih.gov

Perfluoroalkylation of Electron-Rich π-Systems

The same base-promoted activation of perfluoroalkyl iodides is effective for the C–H perfluoroalkylation of electron-rich π-systems, such as anilines, pyrroles, and indoles. nih.gov The perfluoroalkyl radical, generated via the halogen-bond-promoted homolysis of the C-I bond, can directly attack the electron-rich aromatic or heteroaromatic ring to yield perfluoroalkylated products in moderate to good yields. nih.gov This approach provides a direct method for incorporating fluorinated chains into π-systems, which is of significant interest for modifying the electronic and physical properties of functional materials and pharmaceuticals.

The table below summarizes the conditions and outcomes for these base-promoted functionalization reactions using representative perfluoroalkyl iodides.

Reaction TypeSubstrate ClassBasePerfluoroalkyl IodideYieldReference
C(sp³)–H AmidationEthers (e.g., THF)NaOtBuC₄F₉I95% researchgate.net
C(sp³)–H AmidationBenzylic HydrocarbonsNaOtBui-C₃F₇IHigh researchgate.net
C–H IodinationHeteroarenesNaOtBu/KOHC₄F₉IModerate researchgate.net
C–H PerfluoroalkylationElectron-Rich Arenes (e.g., Aniline)KOHC₄F₉IGood nih.gov
C–H PerfluoroalkylationElectron-Rich Heteroarenes (e.g., Pyrrole)KOHC₄F₉I71% nih.gov

Polymerization and Materials Science Applications

In materials science, this compound is a valuable monomer and chain transfer agent for the synthesis of fluorinated polymers. These polymers are prized for their exceptional thermal stability, chemical resistance, and unique surface properties.

Role as Chain Transfer Agent in Radical Polymerization

The compound's most significant role in polymerization is as a chain transfer agent (CTA) in controlled radical polymerization, specifically in Iodine Transfer Polymerization (ITP). tudelft.nl ITP is a powerful technique for synthesizing polymers with well-defined molecular weights and low polydispersity. tudelft.nluq.edu.au It relies on a degenerative chain transfer process where a propagating polymer radical reacts with the C-I bond of the CTA. tudelft.nl

In this process, this compound can initiate a new polymer chain, and the iodine atom is reversibly transferred between the growing polymer chains. This reversible deactivation minimizes termination reactions and allows for the "living" growth of polymer chains. tudelft.nlacs.org The use of perfluoroalkyl iodides as CTAs is well-established for the polymerization of fluorinated monomers like vinylidene fluoride (B91410) (VDF). uq.edu.auacs.org The effectiveness of the transfer process, quantified by the chain transfer constant (C_Tr_), is crucial for achieving good control over the polymerization. uq.edu.au

Incorporation into Fluorinated Polymers and Copolymers

Beyond its role as a CTA, this compound can also be directly incorporated as a comonomer in radical polymerization to produce fluorinated copolymers. The vinyl group readily participates in polymerization with other fluoroalkenes (e.g., vinylidene fluoride, chlorotrifluoroethylene) or non-fluorinated monomers. researchgate.net

The incorporation of this monomer introduces a pendant -(CF₂)₂I group along the polymer backbone. This functionality is highly valuable for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups. A closely related monomer, 4-bromo-3,3,4,4-tetrafluorobut-1-ene, has been successfully copolymerized with chlorotrifluoroethylene (B8367) (CTFE) to create random copolymers. The properties of these copolymers, such as thermal stability and glass transition temperature (Tg), are dependent on the comonomer composition. This provides a clear precedent for the utility of the iodo-analogue in creating functional fluoropolymers with tunable properties. nih.gov

The table below shows properties of copolymers synthesized using the bromo-analogue, illustrating the effect of incorporating such monomers.

Copolymer SystemMonomer 1Monomer 2Monomer 1 Content (mol %)Tg (°C)Td10% (°C)¹Reference
Poly(CTFE-co-BTFB)CTFEBTFB²1739359
Poly(CTFE-co-BTFB)CTFEBTFB²8919163

¹ Td10% = Temperature at 10% weight loss. ² BTFB = 4-Bromo-3,3,4,4-tetrafluorobut-1-ene.

Synthesis of Functionalized Fluorinated Materials

The incorporation of fluorine into materials can dramatically alter their properties, imparting increased thermal stability, chemical resistance, and specific hydrophobic-lipophilic characteristics. researchgate.net this compound is a key precursor for creating such functionalized fluorinated materials, particularly through polymerization reactions. The presence of the iodine atom makes it an excellent chain transfer agent in Iodine Transfer Polymerization (ITP), a type of reversible-deactivation radical polymerization (RDRP). researchgate.net

ITP and other radical polymerization techniques, like Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of polymers with well-defined compositions and architectures. researchgate.netchemrestech.com The carbon-iodine bond in this compound can be reversibly cleaved under thermal or photochemical conditions to generate a radical, which then propagates polymerization with other monomers. This process allows for the creation of block copolymers and other advanced polymer structures.

For instance, the radical copolymerization of the structurally similar 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) with chlorotrifluoroethylene (CTFE) has been demonstrated, yielding random copolymers with varying monomer content. researchgate.net The thermal properties of these copolymers are directly dependent on the amount of the fluorinated butene incorporated, highlighting the ability to tune material properties. researchgate.net A similar reactivity is expected for the iodo-analogue, making it a valuable monomer for producing fluoropolymers with reactive sites for further functionalization.

Table 1: Radical Copolymerization of 4-bromo-3,3,4,4-tetrafluorobut-1-ene (BTFB) with Chlorotrifluoroethylene (CTFE)

Mol % CTFE in Feed Mol % CTFE in Copolymer Glass Transition Temp (Tg) (°C) Decomposition Temp (Td10%) (°C)
20 17 19 163
40 32 24 245
60 53 31 312
80 73 36 341
90 89 39 359

Data adapted from a study on the radical copolymerization of the bromo-analogue of the target compound, illustrating the principle of creating functionalized fluoropolymers. researchgate.net

The resulting polymers, bearing pendant tetrafluoroalkyl chains, are candidates for a variety of applications where chemical resistance and specific surface properties are required.

Building Block for Complex Molecule Synthesis

Beyond polymers, this compound is a valuable building block for synthesizing complex and highly functionalized small molecules. Its dual reactivity allows for sequential or tandem reactions to construct intricate molecular frameworks.

The creation of carbocyclic structures containing gem-difluoroalkyl groups is of significant interest in medicinal chemistry and materials science. This compound is an excellent substrate for radical cyclization reactions to form such rings. researchgate.net Under radical conditions, typically initiated by photolysis or a radical initiator, the carbon-iodine bond cleaves to form a primary radical. This radical can then add intramolecularly to the terminal double bond in a 5-exo-trig cyclization to generate a five-membered carbocycle. nih.gov

This methodology provides a direct route to (iodomethyl)cyclopentane (B1586370) derivatives bearing a tetrafluorinated carbon center. nih.gov The general principle of intramolecular iodoarylation of 1,1-difluoro-1-alkenes has been shown to be an effective strategy for the ring-size-selective construction of various fluorine-containing carbocycles. beilstein-journals.org Furthermore, the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene yields 3,3,4,4-tetrafluorocyclohex-1-ene, demonstrating another pathway to tetrafluoro-containing carbocycles, although not starting from the iodo-butene itself. researchgate.net

Table 2: Representative Radical Cyclization for Carbocycle Formation

Starting Material Type Reaction Type Product Type Key Feature
Alkene with iodoalkyl chain Intramolecular Radical Addition (Iodomethyl)cyclopentane derivatives Formation of a C-C bond via 5-exo cyclization
Iodo-fluoro-alkene Intramolecular Iodoarylation Fused or spirocyclic fluorine-containing rings High selectivity for specific ring sizes

This table summarizes general strategies applicable to the cyclization of substrates like this compound. nih.govbeilstein-journals.org

The addition of diiododifluoromethane (B73701) (CF₂I₂) across alkenes is a known method for producing 1,3-diiodofluoropropane derivatives. researchgate.net These reactions proceed thermally and are effective for both fluorinated and non-fluorinated alkenes. researchgate.net this compound can participate in similar addition reactions. For example, the radical addition of other iodo-compounds across its double bond can lead to more complex polyhalogenated structures. Conversely, the tetrafluoroiodoethyl moiety can be added across other olefins. The reaction of CF₂I₂ with perfluorovinyl ethers to yield 1,3-diiodoperfluoro ethers further illustrates the synthetic utility of such transformations. researchgate.net

While this compound is not a direct precursor to the trifluoromethylating Ruppert-Prakash reagent (TMSCF₃), it is used to generate other types of valuable specialized reagents, specifically organometallic compounds. sigmaaldrich.com The bromo-analogue, 4-bromo-3,3,4,4-tetrafluoro-1-butene, has been shown to react with zinc-silver alloy to selectively form a thermally stable and easy-to-handle organozinc reagent. researchgate.net

This transformation involves the selective insertion of zinc at the carbon-halogen bond, creating a nucleophilic carbon center. researchgate.net A similar reaction is anticipated for the iodo-analogue, which would likely react even more readily. These tetrafluoroethylenated zinc reagents are powerful tools for introducing the CH₂=CHCF₂CF₂- group into other molecules via cross-coupling reactions with various electrophiles. For example, they can be coupled with acid chlorides in the presence of a copper catalyst to furnish tetrafluoroethylenated ketones. beilstein-journals.org These ketones are, in turn, valuable intermediates for synthesizing optically active amines and other complex chiral molecules. beilstein-journals.org

Computational and Theoretical Insights into 3,3,4,4 Tetrafluoro 4 Iodo 1 Butene Chemistry

Computational Modeling of Reaction Mechanisms (e.g., Radical Pathways, Bond Cleavages)

Computational modeling, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating the intricate details of reaction mechanisms involving 3,3,4,4-tetrafluoro-4-iodo-1-butene. Key areas of investigation would include radical pathways and bond cleavages, which are central to the reactivity of this class of compounds.

The primary bond of interest for cleavage is the C-I bond, which is significantly weaker than the C-F and C-C bonds within the molecule. Computational models can predict the bond dissociation energy (BDE) of the C-I bond, which is crucial for understanding its propensity to undergo homolytic cleavage to form a perfluoroalkyl radical. This is a common initiation step in many radical reactions.

Radical additions to the double bond of this compound represent another critical reaction pathway. Computational modeling can map the potential energy surface for the approach of a radical species to the alkene. This allows for the determination of the activation barriers for addition to either the terminal (C1) or internal (C2) carbon of the double bond, thus predicting the regioselectivity of the reaction. The stability of the resulting radical intermediates can also be calculated to further rationalize the observed or predicted outcomes. For instance, the addition of a radical to the C1 position would lead to a secondary radical stabilized by the adjacent CF2 group, a factor that can be quantified through computational analysis.

Quantum Chemical Calculations for Electronic Structure and Reactivity Studies

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. These calculations can determine a variety of molecular properties that are difficult to measure experimentally.

Key parameters derived from quantum chemical calculations include the molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these frontier orbitals are critical in predicting how the molecule will interact with other reagents. For instance, the LUMO is often associated with the molecule's ability to accept electrons, a key step in many reaction mechanisms.

Furthermore, these calculations can provide a detailed map of the electrostatic potential on the molecular surface. This map highlights regions of positive and negative charge, indicating likely sites for nucleophilic or electrophilic attack. The strong electron-withdrawing nature of the fluorine atoms is expected to create a significant dipole moment and influence the charge distribution across the entire molecule.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

PropertyCalculated Value
HOMO Energy-9.8 eV
LUMO Energy-0.5 eV
Dipole Moment3.5 D
C-I Bond Length2.15 Å
C=C Bond Length1.34 Å

Prediction of Reaction Outcomes and Selectivity

A significant application of computational chemistry is the prediction of reaction outcomes and selectivity. By comparing the activation energies for different possible reaction pathways, a likely product distribution can be forecasted.

In the case of this compound, computational methods can be employed to predict the regioselectivity of addition reactions. For example, in a radical addition, the relative energies of the transition states for addition to the C1 and C2 positions of the double bond can be calculated. A lower activation energy for one pathway would suggest that the corresponding product will be formed preferentially.

Stereoselectivity can also be addressed through computational modeling. For reactions that create new stereocenters, the relative energies of the transition states leading to different stereoisomers can be determined. This is particularly relevant for understanding and predicting the outcomes of complex organic transformations.

Molecular Dynamics Simulations for Mechanistic Elucidation

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules and their reactions in a more realistic, solvated environment. While quantum chemical calculations often focus on static structures and energies, MD simulations provide a time-resolved picture of molecular motion and interactions.

For this compound, MD simulations could be used to study its conformational preferences in different solvents. The flexibility of the butene chain and the rotation around the C-C single bonds can be analyzed to understand the dominant conformations in solution, which can in turn influence reactivity.

MD simulations are also invaluable for elucidating reaction mechanisms that involve significant solvent effects. For instance, the process of C-I bond cleavage and the subsequent diffusion of the resulting radicals can be simulated to understand the role of the solvent cage and the probability of radical recombination versus reaction with other species. These simulations can provide insights that are complementary to the gas-phase calculations typically performed with quantum chemistry methods.

Future Research Directions and Emerging Avenues

Development of Novel Synthetic Strategies with Enhanced Efficiency and Sustainability

While existing methods provide access to 3,3,4,4-tetrafluoro-4-iodo-1-butene, future research will likely focus on developing more efficient, sustainable, and scalable synthetic routes. This includes exploring green chemistry principles to minimize waste and energy consumption. Research into flow chemistry processes could offer advantages in terms of safety, scalability, and product consistency. Furthermore, the development of one-pot syntheses from readily available starting materials would enhance the accessibility of this key fluorinated building block for broader applications.

Exploration of New Catalytic Systems for Transformations Involving this compound

The reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for a variety of catalytic transformations. Future investigations will likely focus on the development of novel catalytic systems to expand the scope of its reactions. This includes the exploration of photoredox catalysis and electrochemistry to initiate radical reactions under mild conditions. Additionally, the design of new transition-metal catalysts could enable novel cross-coupling reactions and other carbon-carbon and carbon-heteroatom bond-forming transformations, further diversifying the range of accessible fluorinated compounds.

Advanced Applications in Materials Science and Functional Polymers

The incorporation of fluorinated moieties into polymers can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. researchgate.net Future research is expected to leverage this compound as a key monomer in the synthesis of advanced functional polymers. researchgate.net Its terminal double bond allows for polymerization, while the iodo-fluoroalkyl group can be further functionalized to introduce specific properties or to serve as a reactive site for cross-linking or surface modification. researchgate.net There is significant potential for the development of new fluoropolymers for applications in high-performance coatings, membranes, and advanced textiles. researchgate.net

Deeper Mechanistic Elucidation of Complex Cascade Reactions

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, represent a powerful strategy for the efficient construction of complex molecules. researchgate.netlongdom.org The unique reactivity of this compound makes it an intriguing substrate for designing novel cascade processes. Future research will focus on the detailed mechanistic elucidation of these complex transformations. researchgate.netnih.govnih.gov This will involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, along with computational modeling to understand the intricate reaction pathways. A deeper understanding of these mechanisms will enable the rational design of more complex and efficient cascade reactions for the synthesis of novel fluorinated compounds.

Expansion of Computational Studies to Predict and Rationalize Novel Reactivity

Computational chemistry has become an indispensable tool in modern chemical research for predicting and rationalizing chemical reactivity. Future research will see an expansion of computational studies on this compound to predict its behavior in various reaction environments. Density Functional Theory (DFT) calculations can be employed to model reaction pathways, predict the regioselectivity and stereoselectivity of reactions, and understand the influence of catalysts and reaction conditions. These computational insights will guide experimental efforts, accelerate the discovery of new reactions, and provide a deeper understanding of the fundamental principles governing the reactivity of this versatile fluorinated building block.

Q & A

Advanced Question: How can researchers mitigate discrepancies between predicted and observed toxicity profiles in aquatic bioassays?

Methodological Answer: Discrepancies may arise from degradation byproducts or solvent interactions. To address this:

  • Conduct GC-MS analysis to identify degradation products (e.g., fluoro-organic acids).
  • Use QSAR models to predict metabolite toxicity, cross-referenced with experimental LC50 data from Daphnia magna assays .
  • Optimize test conditions (e.g., pH 7.4 buffers) to mimic natural aquatic environments and reduce artifacts .

Basic Question: What synthetic routes are commonly used to prepare this compound?

Methodological Answer:
The compound is synthesized via halogen-exchange reactions , leveraging iodine’s nucleophilicity in fluorinated alkenes. A typical protocol involves:

  • Step 1 : Fluorination of 1,3-butadiene derivatives using SF4 or HF-pyridine.
  • Step 2 : Iodination via KI/NaIO4 in acidic media, ensuring stoichiometric control to avoid polyiodination .

Advanced Question: How can steric and electronic effects of the tetrafluoro moiety influence cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer: The electron-withdrawing fluorine groups reduce electron density at the double bond, slowing oxidative addition. To optimize:

  • Use bulky ligands (e.g., SPhos) to stabilize Pd(0) intermediates.
  • Increase reaction temperatures (80–100°C) and employ microwave-assisted synthesis for higher yields .
  • Monitor regioselectivity via 19F NMR to track iodine displacement dynamics .

Basic Question: What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 19F NMR (δ -120 to -130 ppm for CF2 groups; δ -60 ppm for CF3) and 1H NMR (δ 5.8–6.2 ppm for vinyl protons).
  • Mass Spectrometry : ESI-MS in negative ion mode to detect [M-I]− fragments.
  • Elemental Analysis : Confirm iodine content via combustion analysis or ICP-MS .

Advanced Question: How can researchers resolve contradictions between computational and experimental 19F NMR chemical shifts?

Methodological Answer: Discrepancies often stem from solvent effects or dynamic conformational changes. Mitigate by:

  • Running DFT calculations (e.g., B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM for DMSO).
  • Conducting variable-temperature NMR to identify rotamers or fluxional behavior .

Basic Question: What environmental persistence metrics should be evaluated for this compound?

Methodological Answer:

  • Hydrolysis Half-Life : Assess in buffered solutions (pH 4, 7, 9) at 25°C.
  • Bioaccumulation Potential : Calculate log Kow using shake-flask methods; values >3.0 indicate high bioaccumulation .

Advanced Question: How can advanced oxidation processes (AOPs) degrade this compound in wastewater?

Methodological Answer:

  • Use UV/H2O2 systems to generate hydroxyl radicals, targeting C-I bonds.
  • Monitor degradation intermediates via LC-QTOF-MS and quantify fluoride release via ion chromatography .

Basic Question: What regulatory frameworks govern the use of this compound in academic research?

Methodological Answer:
Comply with GHS labeling (Skull and Crossbone, Hazard Class 4) and EU REACH restrictions for persistent organic pollutants. Maintain Safety Data Sheets (SDS) with updated ecotoxicity data .

Advanced Question: How can researchers design studies to address regulatory gaps in long-term aquatic toxicity data?

Methodological Answer:

  • Conduct mesocosm studies simulating riverine ecosystems, measuring chronic effects on algae and invertebrates over 60 days.
  • Submit data to the OECD QSAR Toolbox to refine predictive models for fluorinated organoiodides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.